Lactonization Equilibrium Kinetics: D-Mannuronic Acid vs. D-Glucuronic Acid
At low pH (pD 1.4), D-mannuronic acid (HManA) exhibits a distinct lactonization equilibrium compared to its common structural analog, D-glucuronic acid (HGlcA). NMR spectroscopy reveals that HManA demonstrates a significantly higher propensity to form its furanurono-6,3-lactone, whereas HGlcA shows negligible lactone formation under identical conditions [1]. This quantifiable difference in equilibrium behavior is critical for analytical method development and for understanding the compound's behavior in acidic environments.
| Evidence Dimension | Propensity to form furanurono-6,3-lactone at pD 1.4 |
|---|---|
| Target Compound Data | High lactone formation; β-anomer favored (α:β ratio 34:66 in D2O, 72:28 in DMSO-d6) [REFS-1, REFS-2] |
| Comparator Or Baseline | D-Glucuronic acid (HGlcA): Negligible lactone formation under identical conditions [1] |
| Quantified Difference | Qualitative presence of a significant lactone peak in NMR for HManA vs. absence for HGlcA at pD 1.4 |
| Conditions | Aqueous solution, pD 1.4, characterized by pure shift and compressive sampling NMR spectroscopy. |
Why This Matters
This quantifies D-mannuronic acid's unique solution-state behavior, ensuring correct identification and quantification as an analytical standard, where a glucuronic acid standard would produce a false negative for lactone detection.
- [1] Rowbotham JS, Greenwell HC, Dyer PW. Solution-state behaviour of algal mono-uronates evaluated by pure shift and compressive sampling NMR techniques. Carbohydr Res. 2020;495:108087. View Source
- [2] Shalaby MA, et al. Conformations and structure studies of sugar lactones. Part III. The composition and conformation of D-mannurono-gamma-lactone in solution, and the structural analysis of its beta anomer in the solid state. Carbohydr Res. 1994;265(2):197-206. View Source
